2-Phenyl-1,3-dioxan-5-one
Description
Structural Significance and Heterocyclic Framework
The structure of 2-Phenyl-1,3-dioxan-5-one is defined by a six-membered 1,3-dioxane (B1201747) ring. wikipedia.orgtcichemicals.com This heterocyclic framework contains two oxygen atoms at positions 1 and 3, a phenyl group substituent at the C2 position, and a carbonyl group at the C5 position. nih.gov The phenyl group provides a degree of rigidity and stability to the acetal (B89532) function, while the ketone at the C5 position serves as a reactive site for a wide array of chemical transformations.
The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain, which in turn influences the stereochemical outcome of reactions involving the molecule. nih.gov The interplay between the stereoelectronics of the dioxane ring and the reactivity of the ketone group makes this compound a powerful tool in stereoselective synthesis. nih.gov The presence of both a protected dihydroxyacetone moiety and a reactive ketone within the same molecule allows for sequential and controlled chemical modifications.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₀H₁₀O₃ | nih.govchemscene.comcalpaclab.com |
| Molecular Weight | 178.18 g/mol | nih.govchemscene.comcalpaclab.com |
| CAS Number | 52941-82-9 | nih.govchemscene.com |
| Appearance | Powder | sigmaaldrich.com |
| Canonical SMILES | O=C1COC(C2=CC=CC=C2)OC1 | chemscene.com |
Historical Development of Synthetic Methodologies for 1,3-Dioxan-5-one (B8718524) Systems
The synthesis of 1,3-dioxan-5-one and its derivatives has evolved significantly over time, driven by the need for more efficient and scalable methods. Early synthetic routes were often multi-step processes that sometimes involved expensive or hazardous reagents. google.com
A primary and direct method for the preparation of this compound is the oxidation of its corresponding alcohol precursor, 2-Phenyl-1,3-dioxan-5-ol (B158224). smolecule.comrsc.org Researchers have employed various oxidizing agents for this transformation, including ruthenium tetraoxide, which successfully converts a cis-trans mixture of the alcohol to the desired ketone. rsc.org However, the stability of the resulting dioxanone can be a challenge, with some oxidation attempts resulting in low yields or product degradation. cdnsciencepub.com
Broader synthetic strategies for the 1,3-dioxan-5-one core have also been developed. One general approach utilizes tris(hydroxymethyl)nitromethane (B93346) as a starting material to access various 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones. cdnsciencepub.com More recent innovations focus on improving the industrial viability of these compounds by using inexpensive and readily available starting materials. google.comgoogle.com For instance, a patented method describes the production of 1,3-dioxan-5-ones from glycerol (B35011) formal (a mixture of 1,3-dioxane and 1,3-dioxolane (B20135) derivatives) via an oxidative esterification process. google.com This highlights a shift towards more sustainable and economically favorable synthetic routes.
Table 2: Selected Synthetic Methodologies for 1,3-Dioxan-5-one Systems
| Method | Starting Material(s) | Key Reagents/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Oxidation | 2-Phenyl-1,3-dioxan-5-ol | Ruthenium tetraoxide | This compound | rsc.org |
| General Synthesis | Tris(hydroxymethyl)nitromethane | Multi-step synthesis | 2-Alkyl-1,3-dioxan-5-ones | cdnsciencepub.com |
| Oxidative Esterification | Glycerol formal (mixture) | Oxidative esterification conditions | 1,3-Dioxan-5-one | google.comgoogle.com |
Overview of Research Paradigms and Areas of Investigation
The unique structural characteristics of this compound make it a valuable entity in several research domains, primarily as a versatile synthetic intermediate. google.com Its applications range from the synthesis of fundamental chemical building blocks to the construction of complex bioactive molecules.
A significant area of investigation involves its use as a precursor to other valuable compounds. Through a deprotection (deacetalization) reaction, this compound can be readily converted to dihydroxyacetone (DHA). google.com It also serves as a starting point for producing derivatives of serinol (2-amino-1,3-propanediol), which are important intermediates for manufacturing X-ray contrast agents. google.com
The compound is a cornerstone in the field of asymmetric and stereoselective synthesis. The ketone functionality allows for various transformations, including asymmetric aldol (B89426) reactions and alkylations. google.com For example, the asymmetric alkylation of this compound has been successfully employed in the synthesis of protected 2-deoxy-L-ribose, an unnatural sugar. tandfonline.com Furthermore, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones undergo stereocontrolled annelation reactions to create bridged bicyclic systems, which form the core of several natural products. nih.gov Studies have also explored the enantioselective deprotonation of the dioxanone ring system using chiral lithium amide bases. cdnsciencepub.com
Beyond its role in synthesizing small molecules, the 1,3-dioxane scaffold is being explored in medicinal chemistry. Derivatives of this heterocyclic system have been investigated as novel bacterial topoisomerase inhibitors and as potent agonists for serotonin (B10506) receptors, demonstrating the potential of this framework in drug discovery. researchgate.netosu.edu Another interesting chemical property of this compound is its tendency to dimerize at room temperature in certain solvents, forming a more complex dispiroketal structure. rsc.org
Table 3: Major Research Applications of this compound
| Area of Investigation | Application/Transformation | Resulting Product/System | Reference(s) |
|---|---|---|---|
| Synthetic Intermediate | Deprotection (Deacetalization) | Dihydroxyacetone (DHA) | google.com |
| Synthetic Intermediate | Reductive Amination & Deprotection | Serinol (2-amino-1,3-propanediol) derivatives | google.com |
| Asymmetric Synthesis | Asymmetric Alkylation | Protected 2-deoxy-L-ribose | tandfonline.com |
| Asymmetric Synthesis | Asymmetric Aldol Reactions | Chiral building blocks | google.com |
| Stereoselective Synthesis | α,α'-Annelation Reactions | Bridged 2,4-dioxabicyclo[3.3.1]nonanes | nih.gov |
| Medicinal Chemistry | Scaffold for Drug Design | Novel bacterial topoisomerase inhibitors | osu.edu |
| Medicinal Chemistry | Scaffold for Drug Design | Potent 5-HT1A receptor agonists | researchgate.net |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Phenyl-1,3-dioxan-5-ol |
| Dihydroxyacetone (DHA) |
| Serinol (2-amino-1,3-propanediol) |
| Tris(hydroxymethyl)nitromethane |
| 2-deoxy-L-ribose |
| Ruthenium tetraoxide |
| 2,2-dimethyl-1,3-dioxan-5-one |
| 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane |
| Pyridine |
| Thiophene |
| Pyrrole |
| Furan |
| Quinoline |
| Benzothiophene |
| Indole |
| Benzofuran |
| Acridine |
| Dibenzothiophene |
| Carbazole |
| Dibenzofuran |
| Piperidine |
| Tetrahydrofuran (B95107) |
| 2-methylene-1,3-dioxepane |
| N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate |
| Oxybutynin |
| Nalidixic acid |
| Ciprofloxacin |
| Levofloxacin |
| Moxifloxacin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-dioxan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDCQVDEHZTFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of 2 Phenyl 1,3 Dioxan 5 One
Established Synthetic Routes to the 1,3-Dioxan-5-one (B8718524) Ring System
The formation of the 1,3-dioxan-5-one heterocyclic system is a critical step in the synthesis of the target compound. Established methodologies often begin with readily available precursors and involve key transformations to build the desired ring structure.
Oxidation-Based Strategies from Precursors (e.g., 2-Phenyl-1,3-dioxan-5-ol)
A prominent and direct route to 2-phenyl-1,3-dioxan-5-one involves the oxidation of its corresponding alcohol precursor, 2-phenyl-1,3-dioxan-5-ol (B158224). smolecule.com This precursor is typically synthesized through the acetalization of glycerol (B35011) with benzaldehyde (B42025). researchgate.net The subsequent oxidation of the secondary alcohol to a ketone yields the target compound.
Various oxidizing agents can be employed for this transformation. The Montanari oxidation system, which utilizes sodium hypochlorite (B82951) (NaClO), sodium bromide (NaBr), and a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst, has been shown to quantitatively oxidize 2-phenyl-1,3-dioxan-5-ol to this compound with no overoxidation. researchgate.net Other oxidation conditions that have been explored include Swern, Collins, Fetizon's, PDC, and Jones conditions, although these have sometimes resulted in lower yields or failed reactions, potentially due to the instability of the product. cdnsciencepub.com
A key consideration in this approach is the purity of the starting alcohol. Low-temperature recrystallization of the isomer mixture of 2-phenyl-1,3-dioxan-5-ol can be used to obtain a high-purity precursor, which is then oxidized to produce this compound. google.comgoogle.com
Multi-Step Preparations from Readily Available Starting Materials (e.g., Tris(hydroxymethyl)nitromethane)
A versatile and widely used method for the synthesis of 2-substituted-1,3-dioxan-5-ones, including the phenyl derivative, starts from the commercially available and inexpensive tris(hydroxymethyl)nitromethane (B93346). cdnsciencepub.comusask.ca This multi-step procedure is noted for being general, simple, and scalable, with yields ranging from 40 to 90%. usask.ca
The synthesis involves a three-step sequence:
Condensation: Tris(hydroxymethyl)nitromethane is condensed with an aldehyde or ketone, in this case benzaldehyde, typically in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as benzene. cdnsciencepub.comvulcanchem.com This reaction forms the corresponding 5-nitro-1,3-dioxane (B6597036) derivative.
Reduction of the Nitro Group: The nitro group of the intermediate is then reduced. One common method is using aluminum amalgam. vulcanchem.com
Oxidation: The resulting amino or hydroxylamino intermediate is then oxidized to the ketone, yielding the this compound. vulcanchem.com
This route provides a reliable pathway to the 1,3-dioxan-5-one ring system and allows for the introduction of various substituents at the 2-position by selecting the appropriate aldehyde or ketone in the initial condensation step.
Process Optimization for Enhanced Yields and Purity
Maximizing the yield and purity of this compound is crucial for its practical application, particularly in industrial settings. Research has focused on overcoming challenges in large-scale production and controlling the stereochemical outcomes of the synthesis.
Challenges in Industrial-Scale Production
Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges. Multi-stage synthesis methods starting from explosive or expensive materials are often not suitable for large-scale manufacturing. google.comgoogle.com For instance, some methods require the use of stoichiometric amounts or more of expensive oxidizing agents, which is economically unviable on an industrial scale. google.comgoogle.com
In the oxidation of 2-phenyl-1,3-dioxan-5-ol, the initial purification of the alcohol by recrystallization can lead to low yields, with one report citing a yield of only 25%. google.com Furthermore, methods involving the oxidation of glycerol formal can produce a mixture of 1,3-dioxan-5-one and 4-formyl-1,3-dioxolane, which have very close boiling points, making their separation by distillation difficult and requiring specialized equipment like a multi-stage rectification column. google.com Establishing an inexpensive and efficient production method for high-quality 1,3-dioxan-5-ones from easily available raw materials remains a key objective. google.com
Stereochemical Considerations in Synthesis
The synthesis of this compound and its derivatives can lead to the formation of stereoisomers. The 1,3-dioxane (B1201747) ring can adopt different conformations, and substituents can be oriented in either axial or equatorial positions. For instance, 2-phenyl-1,3-dioxan-5-ol exists as a mixture of cis and trans isomers. sigmaaldrich.comsigmaaldrich.com
The stereochemical outcome of reactions involving the 1,3-dioxan-5-one ring is a significant area of study. For example, the deprotonation of 2-substituted-1,3-dioxan-5-ones can be achieved enantioselectively using chiral lithium amide bases. usask.ca The resulting enolates react with electrophiles, such as aldehydes, to produce aldol (B89426) products with specific stereochemistry ('anti' or 'syn' depending on the enolate). usask.ca The stereochemical outcomes are often rationalized by considering steric and stereoelectronic interactions in the transition states, which may involve boat-like conformations of the 1,3-dioxane ring. researchgate.netnih.govacs.org Complete stereocontrol has been achieved in certain annelation reactions of 1,3-dioxan-5-ones. researchgate.netnih.govacs.org
Innovative Synthetic Approaches and Derivative Generation
Recent research has explored novel methods for the synthesis of 1,3-dioxan-5-one derivatives and their subsequent transformation into a variety of other molecules. An in-situ generation method for 1,3-dioxan-5-one derivatives has been developed, avoiding stepwise procedures that use excessive reagents. researchgate.net This one-pot method involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst. researchgate.net The generated 1,3-dioxan-5-ones can then be directly used in subsequent reactions, such as Claisen-Schmidt condensations with aromatic aldehydes. researchgate.net
This compound serves as a versatile building block for the synthesis of various derivatives. It can be deprotected to yield dihydroxyacetone or undergo reductive amination to produce serinol (2-amino-1,3-propanediol), a useful raw material for X-ray contrast agents. google.com Furthermore, it is a precursor for the synthesis of all diastereomers of 2-deoxypentoses and 2,6-dideoxyhexoses through alkylation via its enolate. researchgate.net The enolates of 2-substituted-1,3-dioxan-5-ones have been used in the synthesis of natural products like (+)-frontalin and protected ketohexoses. usask.ca
The reactivity of the 1,3-dioxan-5-one scaffold also allows for the synthesis of more complex heterocyclic systems. For example, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones can undergo annelation reactions to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. researchgate.netnih.govacs.org These innovative approaches highlight the synthetic utility of this compound and its derivatives in constructing diverse and complex molecular architectures.
In Situ Generation of 1,3-Dioxan-5-one Derivatives
A significant advancement in the synthesis of 1,3-dioxan-5-one structures involves their in situ generation. researchgate.net This approach is valuable as it circumvents the need for isolating the ketone, which can be unstable, and allows for its direct use in subsequent reactions. cdnsciencepub.comresearchgate.net These ketone derivatives are recognized as important precursors for accessing various carbohydrate structures. researchgate.net
A developed method synthesizes 1,3-dioxan-5-one derivatives through the reaction of a dihydroxyacetone dimer with trialkoxyalkanes, catalyzed by acetic acid. researchgate.net This procedure is advantageous as it avoids the stepwise processes that often require excessive amounts of reagents. researchgate.net In a one-pot synthesis, the generated 1,3-dioxan-5-one derivatives were reacted with aromatic aldehydes using pyrrolidine as a catalyst to produce bischalcones in high yields over short reaction times. researchgate.netsmolecule.com
The table below summarizes the key components of this in situ synthesis and subsequent reaction.
Table 1: In Situ Synthesis and Reaction of 1,3-Dioxan-5-one Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst | Intermediate Product | Subsequent Reactants | Final Product |
|---|
This table is based on findings from a study on the in situ synthesis of 1,3-dioxan-5-one derivatives and their use in Claisen-Schmidt reactions. researchgate.net
Oxidative Esterification for 1,3-Dioxane-5-ones
Another innovative approach for producing 1,3-dioxan-5-ones is through a process involving oxidative esterification. google.com This method is designed to be efficient, employing raw materials that are easily and inexpensively sourced. google.com The process utilizes a starting mixture that contains both a 1,3-dioxane and a 1,3-dioxolane (B20135). google.com
This mixture undergoes oxidation under specific oxidative esterification conditions. google.com Under these conditions, the two primary components of the mixture react differently:
The 1,3-dioxane (Formula I) is oxidized to form the desired 1,3-dioxan-5-one (Formula III). google.com
The 1,3-dioxolane (Formula II) is concurrently converted into an ester dimer (Formula IV) through oxidative esterification. google.com
This patented method highlights this compound as a particularly useful compound, which can undergo a deprotection reaction to yield dihydroxyacetone (DHA). google.com
The table below outlines the transformation of reactants under oxidative esterification conditions.
Table 2: Products from the Oxidative Esterification of a Dioxane/Dioxolane Mixture
| Reactant (from mixture) | Transformation | Product |
|---|---|---|
| 1,3-Dioxane | Oxidation | 1,3-Dioxan-5-one |
This table is based on a patented method for manufacturing 1,3-dioxan-5-ones. google.com
Further research into the oxidation of cyclic acetals shows that reagents like meta-chloroperoxybenzoic acid (m-CPBA) or molecular oxygen in the presence of catalysts such as N-hydroxyphthalimide (NHPI) and Co(OAc)₂ can effectively yield hydroxy alkyl esters. organic-chemistry.org
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Phenyl 1,3 Dioxan 5 One
Reactivity at the Ketone Functionality
The ketone group in 2-phenyl-1,3-dioxan-5-one is a key site for chemical modifications. Its reactivity is influenced by the presence of the adjacent acetal (B89532) group, which can be cleaved under specific conditions.
Deprotection and Deacetalization Mechanisms
Deprotection, or deacetalization, of this compound is a fundamental reaction that cleaves the acetal moiety to reveal the underlying dihydroxyacetone (DHA). google.com This process is typically achieved under aqueous acidic conditions, although various other methods have been developed to promote this transformation under milder or neutral conditions.
The general mechanism for acid-catalyzed deacetalization involves the protonation of one of the acetal oxygen atoms, followed by the departure of the resulting alcohol (glycerol) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water on the carbocation, followed by deprotonation, yields the ketone and regenerates the acid catalyst.
Several reagents and catalytic systems have been employed for the deprotection of acetals and ketals, including:
Cerium(III) triflate in wet nitromethane, which offers a chemoselective method at nearly neutral pH. organic-chemistry.org
Indium(III) trifluoromethanesulfonate in the presence of acetone, effective at room temperature or with mild microwave heating. organic-chemistry.org
Erbium(III) triflate , a gentle Lewis acid catalyst for cleavage in wet nitromethane. organic-chemistry.org
Iodine in catalytic amounts provides a convenient deprotection method under neutral conditions. organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water at 30 °C can achieve quantitative conversion of related acetals. organic-chemistry.orgresearchgate.net
Aqueous dimethyl sulfoxide (B87167) (DMSO) under neutral conditions has also been shown to be effective for the cleavage of acetals. oup.com
These methods offer alternatives to traditional acidic conditions, which can be harsh for sensitive substrates. The choice of deprotection method often depends on the other functional groups present in the molecule.
Carboanion Chemistry and Enolate Formation
The carbon atoms alpha to the ketone in this compound are acidic and can be deprotonated to form enolates. cdnsciencepub.com These enolates are powerful nucleophiles and key intermediates in various carbon-carbon bond-forming reactions. uni-regensburg.debeilstein-journals.orgrsc.org
Generation and Characterization of Lithium, Boron, and Titanium Enolates
Enolates of this compound and related dioxanones can be generated using various bases and metal sources. The nature of the counterion (e.g., lithium, boron, titanium) significantly influences the reactivity and stereoselectivity of subsequent reactions. cdnsciencepub.comresearchgate.net
Lithium Enolates : Lithium enolates are commonly generated by treating the dioxanone with a strong lithium-based amide, such as lithium diisopropylamide (LDA). cdnsciencepub.com The deprotonation is often performed at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). However, a competing reaction, the reduction of the carbonyl group by hydride transfer from LDA, can occur. cdnsciencepub.com This side reaction is more pronounced in 2-alkyldioxanones compared to 2,2-dialkyldioxanones. cdnsciencepub.com The formation of self-aldol products has also been observed when lithium enolates are quenched with water. cdnsciencepub.com
Boron Enolates : Boron enolates can be generated in situ by reacting the dioxanone with a dialkylboron triflate or chloride in the presence of a tertiary amine. researchgate.netacs.org These enolates are known to exhibit high levels of stereoselectivity in aldol (B89426) reactions, often favoring the anti-aldol product. researchgate.netharvard.edu The geometry of the boron enolate, whether (Z) or (E), plays a crucial role in determining the stereochemical outcome of the reaction, which can often be predicted by the Zimmerman-Traxler model. cdnsciencepub.comharvard.edu
Titanium Enolates : Titanium enolates, generated using reagents like CpTiCl₂(enolato), have also been studied. researchgate.net In contrast to boron enolates, titanium enolates of related lactones have been shown to react with high syn-selectivity in aldol additions. researchgate.net The generation of titanium enolates has been applied in the synthesis of various complex molecules. tdx.catnih.gov
Diastereoselective and Enantioselective Transformations
The enolates of this compound and its derivatives are valuable for creating new stereocenters with high levels of control.
Asymmetric deprotonation using chiral lithium amide bases is a powerful strategy for the enantioselective synthesis of functionalized molecules. cdnsciencepub.comd-nb.infocollectionscanada.gc.ca This method has been applied to C(s)-symmetrical dioxanones, where the two enantiotopic α-protons can be selectively removed by a chiral base. researchgate.net For instance, deprotonation of certain dioxanones with chiral lithium amides has been achieved with enantiomeric excesses (ee) of up to 90%. researchgate.net The presence of additives like lithium chloride (LiCl) can influence the efficiency of this process. researchgate.net
The aldol reaction is a cornerstone of organic synthesis, and the enolates of 1,3-dioxan-5-ones have been extensively used in this context. nih.govscispace.com The stereochemical outcome of these reactions is highly dependent on the enolate counterion and the reaction conditions.
Lithium Enolates : Aldol reactions of lithium enolates of 2,2-dialkyl-1,3-dioxan-5-ones with various aldehydes have been shown to be threo-selective, which aligns with predictions from the Zimmerman-Traxler model. cdnsciencepub.com Diastereoselectivities exceeding 95:5 have been observed in these reactions. cdnsciencepub.com However, with some aldehydes, particularly those not branched at the α-position, lithium enolates may show lower selectivity. researchgate.netcollectionscanada.gc.ca
Boron Enolates : Boron enolates of 1,3-dioxan-5-ones consistently provide high anti-selectivity in aldol reactions with aldehydes. researchgate.net For example, the reaction of a boron enolate with benzaldehyde (B42025) can yield the corresponding anti-aldol product with a diastereomeric ratio of up to 96:4. researchgate.net
The ability to control the diastereoselectivity by choosing the appropriate metal enolate makes 1,3-dioxan-5-ones, including the 2-phenyl derivative, valuable building blocks in stereoselective synthesis.
Table of Aldol Reaction Diastereoselectivity
| Enolate Type | Aldehyde | Diastereoselectivity (anti:syn or threo:erythro) | Reference |
|---|---|---|---|
| Lithium | Various | >95:5 (threo) | cdnsciencepub.com |
| Boron | Benzaldehyde | up to 96:4 (anti) | researchgate.net |
Alkylation Reactions: Methodological Advances (e.g., Chiral Hydrazone Approaches)
The selective introduction of alkyl groups at the C4 and C6 positions of the this compound core represents a significant challenge due to the molecule's susceptibility to side reactions under basic conditions. Methodological advances, particularly the use of chiral hydrazones, have provided powerful solutions for achieving highly stereocontrolled alkylations. This approach, pioneered by Enders and others, transforms the ketone into a chiral hydrazone, which then directs the stereochemical outcome of subsequent alkylation steps. caltech.eduwiley-vch.de
The most common chiral auxiliaries employed for this purpose are (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). researchgate.netacs.org The reaction of this compound with SAMP or RAMP yields the corresponding chiral hydrazone. Deprotonation of this hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a conformationally rigid aza-enolate. acs.org In this intermediate, the lithium cation is chelated by the nitrogen and the methoxy (B1213986) oxygen of the auxiliary, forcing the incoming electrophile to attack from the sterically less hindered face. acs.org This mechanism allows for a high degree of asymmetric induction.
This methodology has been extensively documented for the closely related 2,2-dimethyl-1,3-dioxan-5-one, which serves as a versatile chiral equivalent of dihydroxyacetone. wiley-vch.deresearchgate.net The principles are directly applicable to the 2-phenyl substituted analogue. The process allows for either mono- or α,α′-bisalkylation with excellent diastereo- and enantiomeric excesses. wiley-vch.deresearchgate.net After the alkylation sequence, the chiral auxiliary can be cleanly removed via ozonolysis or other mild cleavage methods to regenerate the ketone functionality, now bearing chiral alkyl substituents. researchgate.net This sequence provides a highly effective route to enantiomerically enriched, substituted α-hydroxyketones and their derivatives. caltech.edu
| Dioxanone Substrate | Approach | Key Reagents | Outcome | Reference |
|---|---|---|---|---|
| 2,2-Dimethyl-1,3-dioxan-5-one | Asymmetric α,α′-bisalkylation | 1. SAMP/RAMP 2. LDA, Electrophile (R-X) | trans-4,6-Disubstituted dioxanones in high de (>98%) and ee (92-98%). | wiley-vch.de |
| This compound hydrate | Asymmetric alkylation | RAMP-hydrazone | Synthesis of diastereomers of 2-deoxypentoses. | researchgate.net |
| Oxetan-3-one (Analogue) | Asymmetric α-alkylation | 1. SAMP 2. LDA, Electrophile (R-X) 3. Oxalic Acid | 2-Substituted oxetan-3-ones in high ee (up to 84%). | acs.org |
| 2,2-Dimethyl-1,3-dioxan-5-one | Nucleophilic addition to aziridines | 1. SAMP-hydrazone 2. t-BuLi 3. N-tosyl aziridine | Excellent enantioselectivity (ee > 98%) after auxiliary removal. | researchgate.net |
Functionalization through Enolate Trapping (e.g., Silyl (B83357) Enol Ethers, Enol Acetates)
The direct use of enolates generated from this compound is often complicated by competing reaction pathways. Studies have shown that deprotonation with strong bases like lithium diisopropylamide (LDA) can lead to significant reduction of the carbonyl group via hydride transfer from the base itself. cdnsciencepub.com Furthermore, self-condensation reactions can occur, particularly when using bases like lithium hexamethyldisilazide (LHMDS) or when quenching lithium enolates with water. caltech.educdnsciencepub.com
To circumvent this problematic reactivity, functionalization through enolate trapping has emerged as a critical strategy. This involves converting the transient, highly reactive lithium enolate into a more stable, isolable intermediate, most commonly a silyl enol ether. cdnsciencepub.com This is often achieved using an internal quench procedure, where a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) is present during the deprotonation step. cdnsciencepub.com This technique effectively traps the enolate as it is formed, preventing undesired side reactions.
Once formed, the silyl enol ether of this compound is a versatile synthetic intermediate. It provides a gateway to a range of chemical transformations that are not feasible with the direct enolate. For instance, these stable enol ethers can be used in palladium-catalyzed asymmetric alkylation reactions, providing an alternative and milder route to enantioenriched C(α)-tetrasubstituted hydroxy carbonyl compounds. caltech.edu This catalytic approach avoids the harsh basic conditions that lead to decomposition and represents a significant advance in dioxanone chemistry. caltech.edu The silyl enol ether can also participate in other classic carbon-carbon bond-forming reactions, such as the Mukaiyama aldol reaction, by reacting with aldehydes in the presence of a Lewis acid. nih.gov
| Dioxanone Substrate | Base/Conditions | Observation/Trapping Method | Subsequent Utility of Trapped Enolate | Reference |
|---|---|---|---|---|
| This compound | LDA in THF | Competition between deprotonation and ketone reduction. Minimized by internal quench with TMSCl to form silyl enol ether. | Stable intermediate for further functionalization. | cdnsciencepub.com |
| 2,2-Dimethyl-1,3-dioxan-5-one | LDA, then H₂O quench | Substantial formation of self-aldol product (up to 64%). | Demonstrates instability of the free lithium enolate. | cdnsciencepub.com |
| 2,2-Dimethyl-1,3-dioxan-5-one | Et₃N, TBSOTf in CH₂Cl₂ | Formation of tert-butyldimethylsilyl (TBS) enol ether. | Used in palladium-catalyzed asymmetric allylic alkylation. | caltech.eduscripps.edu |
| General Ketones | TMSOTf | Preparation and isolation of silyl enol ethers. | Successfully applied in Mukiyama aldol reactions for improved yields. | nih.gov |
Transformations Involving the Dioxane Ring System
Derivatization at Peripheral Positions (e.g., Claisen-Schmidt Reactions of Derivatives)
Beyond alkylation, the peripheral C4 and C6 positions of the this compound ring are amenable to other derivatizations, notably condensation reactions with aldehydes. The Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde under basic or acidic conditions, is a primary method for this transformation. nih.govmdpi.com Due to the presence of two methylene (B1212753) groups (C4 and C6) alpha to the carbonyl, this compound can react with two equivalents of an aldehyde to form bis-condensation products. scispace.comresearchgate.net
Research has demonstrated an efficient one-pot procedure where 1,3-dioxan-5-one (B8718524) derivatives are generated in situ and immediately subjected to a Claisen-Schmidt reaction with various aromatic aldehydes. scispace.comresearchgate.net The reaction is typically catalyzed by a secondary amine, such as pyrrolidine (B122466), and proceeds rapidly at room temperature to afford high yields of the corresponding 4,6-bis(arylmethylidene)-1,3-dioxan-5-ones, which are derivatives of bischalcone. scispace.comresearchgate.netiau.ir This methodology is robust, tolerating both electron-donating and electron-withdrawing substituents on the aromatic aldehyde. scispace.com The resulting products are highly conjugated, often colored, crystalline solids that can be easily purified without the need for column chromatography. scispace.comresearchgate.net Spectroscopic and X-ray crystallographic analyses have confirmed that these products typically form with a Z,Z-configuration for the exocyclic double bonds. iau.ir
| Dioxanone Precursor | Aldehyde | Catalyst | Product (Bischalcone Derivative) | Yield |
|---|---|---|---|---|
| 2-Methyl-1,3-dioxan-5-one | 4-Chlorobenzaldehyde | Pyrrolidine | 4,6-Bis(4-chlorobenzylidene)-2-methyl-1,3-dioxan-5-one | 95% |
| 2-Methyl-1,3-dioxan-5-one | 4-Methylbenzaldehyde | Pyrrolidine | 4,6-Bis(4-methylbenzylidene)-2-methyl-1,3-dioxan-5-one | 92% |
| 2-Methyl-1,3-dioxan-5-one | 4-Methoxybenzaldehyde | Pyrrolidine | 4,6-Bis(4-methoxybenzylidene)-2-methyl-1,3-dioxan-5-one | 90% |
| 2-Methyl-1,3-dioxan-5-one | Benzaldehyde | Pyrrolidine | 4,6-Bis(benzylidene)-2-methyl-1,3-dioxan-5-one | 80% |
| 2-Ethyl-1,3-dioxan-5-one | 4-Chlorobenzaldehyde | Pyrrolidine | 4,6-Bis(4-chlorobenzylidene)-2-ethyl-1,3-dioxan-5-one | 95% |
Advanced Characterization Techniques for Structural and Mechanistic Research of 2 Phenyl 1,3 Dioxan 5 One
Spectroscopic Methodologies for Structural and Purity Assessment
Spectroscopic analysis is fundamental to the characterization of 2-Phenyl-1,3-dioxan-5-one, offering detailed insights into its molecular structure and functional groups.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional experiments provide a complete picture of the atomic connectivity and stereochemical arrangement.
High-resolution ¹H and ¹³C NMR spectra provide the foundational data for the structural assignment of this compound. A patent detailing the synthesis of this compound provides specific spectral data acquired in deuterated chloroform (CDCl₃) google.com.
The ¹H NMR spectrum displays distinct signals for each type of proton in the molecule. The benzylic proton on C2 appears as a sharp singlet at 5.89 ppm. The five protons of the phenyl group produce a complex multiplet between 7.25 and 7.55 ppm. The four protons on the C4 and C6 positions of the dioxane ring are observed as two distinct doublets at 4.46 ppm and 4.52 ppm, each integrating to two protons google.com. The appearance of two separate signals for these methylene (B1212753) protons indicates that they are diastereotopic. This diastereotopicity arises from the rigid, non-planar conformation of the 1,3-dioxane (B1201747) ring, which makes the axial and equatorial proton environments chemically non-equivalent.
The ¹³C NMR spectrum confirms the carbon backbone of the molecule. The most downfield signal at 204.4 ppm is characteristic of a ketone carbonyl carbon (C5) google.com. The acetal (B89532) carbon (C2), bonded to two oxygen atoms and the phenyl group, resonates at 99.0 ppm. A single peak at 72.4 ppm accounts for the two equivalent methylene carbons, C4 and C6. The aromatic carbons of the phenyl ring appear in the typical region for substituted benzenes, with signals at 126.1, 128.5, 129.4, and 133.8 ppm google.com. The stereochemistry of 1,3-dioxane systems is well-studied, and the relative chemical shifts can often distinguish between isomers where the substituent at the 2-position is either axial or equatorial researchgate.net.
While 1D NMR provides primary assignments, 2D NMR techniques are essential for confirming the complete and unambiguous connectivity of the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the protons within the phenyl ring. It would also be expected to show a strong cross-peak between the diastereotopic protons at 4.46 and 4.52 ppm, confirming their geminal relationship on the C4 and C6 carbons longdom.org.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. This technique would definitively link the proton and carbon assignments. For instance, it would show a correlation between the proton at 5.89 ppm and the carbon at 99.0 ppm (C2), and between the methylene protons (4.46/4.52 ppm) and the C4/C6 carbon at 72.4 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations for this compound would include:
A correlation from the C2 proton (5.89 ppm) to the quaternary and ortho-carbons of the phenyl ring, as well as to the C4 and C6 carbons (72.4 ppm).
Correlations from the C4/C6 protons (4.46/4.52 ppm) to the C2 acetal carbon (99.0 ppm) and, most importantly, to the C5 carbonyl carbon (204.4 ppm), confirming the position of the ketone group within the dioxane ring.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. The IR spectrum of this compound shows several key absorption bands that confirm its structure google.com.
The most prominent feature is a strong, sharp absorption at 1718 cm⁻¹ , which is highly characteristic of the C=O stretching vibration of a ketone within a six-membered ring google.compg.edu.pludel.edu. Other significant absorptions include peaks around 3070 cm⁻¹ for the aromatic C-H stretches and 2860 cm⁻¹ for the aliphatic C-H stretches of the dioxane ring. The presence of the acetal group is confirmed by strong C-O stretching bands, with a notable peak observed at 1094 cm⁻¹ google.com.
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound, the molecular formula is C₁₀H₁₀O₃. The calculated exact mass (monoisotopic mass) for this formula is 178.06299 Da .
HRMS analysis would yield a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass. While low-resolution mass spectrometry shows a molecular ion peak (M⁺) at m/z = 178, HRMS provides the accuracy needed for definitive formula assignment google.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail
Chromatographic Separations for Isolation and Purity Verification
Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of this compound. Given its solid nature and polarity, several methods are applicable.
Silica (B1680970) Gel Column Chromatography: This is a standard method for the purification of this compound from reaction mixtures. A common eluent system used for this compound is a mixture of n-hexane and ethyl acetate, which effectively separates it from byproducts google.com.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. Using a developing solvent of n-hexane/ethyl acetate (3:1), this compound exhibits a characteristic retention factor (Rf) value google.com.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is a powerful tool for assessing the purity of volatile compounds and separating isomers. The purity of this compound can be quantified using GC, and coupling the chromatograph to a mass spectrometer (GC-MS) allows for the identification of any impurities present in the sample google.com.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for verifying the purity of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC could be employed to achieve high-resolution separation and provide accurate purity assessment, often reported as a percentage of the total peak area chemodex.comscientificlabs.co.uk.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound, ensuring purity and concentration assessments. While a specific, validated method for this compound is not extensively detailed in publicly available literature, established protocols for the analysis of ketones can be adapted.
A common approach for the HPLC analysis of ketones involves derivatization to enhance UV detection and improve chromatographic separation. One widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone functionality to form a stable 2,4-dinitrophenylhydrazone derivative. epa.govauroraprosci.com This derivative exhibits strong absorbance at a wavelength of approximately 360 nm, allowing for sensitive detection. auroraprosci.comepa.gov
The quantitative analysis would typically involve the following steps:
Derivatization: The sample containing this compound is reacted with an acidic solution of DNPH.
Extraction: The resulting hydrazone derivative is extracted from the reaction mixture using a suitable organic solvent, such as acetonitrile (B52724) or methylene chloride. epa.gov
Chromatographic Separation: The extract is then injected into an HPLC system. A reversed-phase C18 column is commonly employed for the separation of DNPH derivatives. auroraprosci.comnih.gov
Detection: A UV-Vis detector set to the maximum absorbance wavelength of the derivative (around 360 nm) is used for detection and quantification. auroraprosci.comepa.gov
The mobile phase composition and elution mode (isocratic or gradient) would be optimized to achieve baseline separation of the this compound derivative from any impurities or other components in the sample matrix. A typical mobile phase might consist of a mixture of acetonitrile and water. auroraprosci.com
The following table outlines a hypothetical set of HPLC parameters for the analysis of the DNPH derivative of this compound, based on general methods for ketone analysis.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 360 nm |
| Column Temperature | 30 °C |
This table is a representation of typical starting conditions and would require optimization for a specific application.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. soton.ac.ukresearchgate.net For this compound, which is a chiral molecule, single-crystal X-ray diffraction can unambiguously establish its absolute configuration and preferred solid-state conformation.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the arrangement of atoms within the crystal lattice. For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute stereochemistry, often quantified by the Flack parameter. soton.ac.uk
The crystal structure of a related compound, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, reveals that the 1,3-dioxane ring adopts a chair conformation with the phenyl group in an equatorial position. nih.gov This provides valuable insight into the likely conformation of the 1,3-dioxane ring in this compound.
A hypothetical crystal data table for this compound is presented below to illustrate the type of information obtained from an X-ray diffraction experiment.
| Parameter | Example Value |
| Chemical Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |
| Volume | V ų |
| Z | 4 |
| Calculated Density | ρ g/cm³ |
This table is for illustrative purposes only, as the actual crystal structure has not been reported.
Integration of Computational Chemistry with Experimental Data
Computational chemistry provides powerful tools to complement and interpret experimental data, offering a deeper understanding of the structural and dynamic properties of this compound.
Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to predict molecular properties. youtube.com Geometry optimization is a fundamental application of these methods, allowing for the determination of the most stable three-dimensional structure of a molecule by finding the minimum on the potential energy surface. lupinepublishers.comrowansci.com For this compound, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
A study on the conformational analysis of 5-substituted 1,3-dioxanes utilized RHF/6-31G(d) level of theory to investigate the potential energy surface and conformational isomerizations. researchgate.net Similar calculations for this compound would elucidate the relative energies of different conformers, such as the chair and twist-boat forms, and the energy barriers for their interconversion.
Furthermore, DFT calculations are widely used to predict spectroscopic data, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net By comparing the calculated spectra with experimental data, the accuracy of the computed structure can be validated, and spectral features can be assigned to specific molecular vibrations or nuclei. For instance, a study on 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid successfully correlated theoretical and experimental spectroscopic data. researchgate.net
The following table presents a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for a key functional group in this compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| C=O stretch | ~1730 | (Value would be obtained from DFT calculation) |
This table illustrates the application of DFT in spectroscopic prediction.
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic conformational changes of this compound in solution.
For flexible molecules like this compound, MD simulations can reveal the populations of different conformers and the kinetics of their interconversion. A study on the conformational analysis of 1,3-dioxane and 1,3-dithiane using molecular dynamics showed that flexible conformers can transform into each other and into the more stable chair conformer at room temperature. researchgate.net
In the context of this compound, MD simulations could be used to:
Determine the preferred conformation of the 1,3-dioxane ring in different solvents.
Investigate the orientation of the phenyl group relative to the dioxane ring.
Calculate the free energy landscape of conformational changes.
Simulate the interaction of the molecule with other molecules or surfaces.
The results of MD simulations can be visualized as trajectories of atomic motion and analyzed to extract quantitative data on conformational populations and transition rates.
The following table summarizes the types of insights that can be gained from MD simulations of this compound.
| Property | Information from MD Simulation |
| Conformational Equilibrium | Relative populations of chair and twist-boat conformers. |
| Dynamic Behavior | Lifetimes of different conformations and rates of interconversion. |
| Solvent Effects | Influence of solvent polarity on conformational preferences. |
| Intermolecular Interactions | Analysis of hydrogen bonding or other non-covalent interactions. |
Strategic Synthetic Applications of 2 Phenyl 1,3 Dioxan 5 One in Complex Organic Molecules
Utilization as a Synthetic Equivalent for 1,3-Dihydroxyacetone
2-Phenyl-1,3-dioxan-5-one is widely regarded as a synthetic equivalent of 1,3-dihydroxyacetone. usask.ca 1,3-Dihydroxyacetone is a key biological molecule but is challenging to use directly in many synthetic reactions due to the high reactivity of its two hydroxyl groups and one ketone function; it readily dimerizes and participates in undesired side reactions. cdnsciencepub.com
By converting 1,3-dihydroxyacetone into this compound, the two hydroxyl groups are protected within a stable six-membered acetal (B89532) ring formed with benzaldehyde (B42025). researchgate.net This masking strategy allows the central ketone to undergo a variety of chemical transformations—such as enolate formation or reduction—without interference from the hydroxyl groups. The protective phenylacetal group can be readily removed under hydrolytic conditions at a later stage to reveal the 1,3-dihydroxyacetone structure within a more complex molecule. google.comscielo.br This approach is a key step in an efficient, indirect oxidation process to selectively form dihydroxyacetone from glycerol (B35011). researchgate.net
Application in the Construction of Polyoxygenated Natural Products
Polyoxygenated molecules, which contain multiple oxygen-bearing functional groups, are characteristic of many biologically active natural products. The synthesis of these complex structures often requires robust building blocks that allow for the controlled introduction of stereocenters and oxygen functionality. 2-Substituted-1,3-dioxan-5-ones, including the 2-phenyl derivative, serve as valuable precursors in the construction of such polyoxygenated natural products. usask.ca
The inherent C3 structure of this compound provides a foundational unit that can be elaborated upon. For example, its synthetic utility has been demonstrated in the synthesis of protected ketohexoses, which are precursors to various carbohydrates. usask.ca The ability to perform stereocontrolled reactions at the C4 position (adjacent to the ketone) allows for the assembly of larger, chiral molecules, making it a key component in the synthetic toolbox for natural product chemistry. usask.carsc.org
Precursor in the Synthesis of Biologically Relevant Scaffolds
The masked functionality of this compound makes it an ideal starting material for the synthesis of several important, small biological molecules.
This compound is a key intermediate in an effective indirect route for producing dihydroxyacetone (DHA). researchgate.netgoogle.com The synthesis involves the oxidation of the precursor alcohol, 5-hydroxyl-2-phenyl-1,3-dioxane, to yield the target ketone, this compound. researchgate.netscielo.br The final step is a deprotection reaction, specifically a deacetalization, which involves the hydrolysis of the acetal to release DHA. google.com This method avoids the difficulties associated with the direct and selective oxidation of glycerol. scielo.br
| Precursor | Target Scaffold | Key Transformation |
| This compound | Dihydroxyacetone (DHA) | Deprotection (Deacetalization) |
Serinol (2-amino-1,3-propanediol) is a crucial intermediate for various chemical processes, including the synthesis of pharmaceuticals and X-ray contrast agents. google.comnih.gov A disclosed synthetic route utilizes this compound as a starting material to produce an acetal form of serinol. google.com This transformation typically involves the conversion of the ketone group into an amino group, for example, via reductive amination. The resulting 5-amino-2-phenyl-1,3-dioxane can then be hydrolyzed to yield serinol. This pathway offers a valuable alternative to other methods for synthesizing this important amino alcohol. nih.gov
| Precursor | Target Scaffold | Key Transformation |
| This compound | Serinol | Reductive Amination & Deprotection |
The utility of 2-substituted-1,3-dioxan-5-ones extends to the synthesis of protected carbohydrate derivatives. usask.ca Specifically, these compounds have been successfully used in the synthesis of several protected ketohexoses. usask.ca By leveraging the stereocontrolled reactions possible with this scaffold, chemists can build the carbon backbone and install the necessary stereocenters characteristic of sugars. While a direct synthesis of 2-deoxy-L-ribose from this specific starting material is a complex multi-step process, the demonstrated synthesis of related ketohexoses illustrates its role as a foundational building block for preparing complex protected carbohydrate structures.
| Precursor | Target Scaffold Class | Key Transformation |
| This compound | Protected Ketohexoses | Aldol (B89426) Addition & Further Elaboration |
Stereocontrolled Carbon-Carbon Bond Forming Reactions
A significant advantage of this compound in synthesis is its utility in stereocontrolled carbon-carbon bond forming reactions, particularly aldol additions. The chemistry is focused on the formation of carbanions, specifically enolates, by deprotonating the carbon atom adjacent to the ketone. usask.ca
It has been shown that 2-substituted-1,3-dioxan-5-ones readily form corresponding lithium, boron, and titanium enolates. usask.ca These enolates react with electrophiles such as aldehydes to form new carbon-carbon bonds. Critically, the stereochemical outcome of this reaction can be controlled by the choice of the metal enolate. usask.ca
Lithium and Boron Enolates: Reactions with aldehydes generally provide 'anti' aldol products with modest to high selectivity. usask.ca The threo-selectivity (often referred to as anti) of lithium enolates is predicted by the Zimmerman-Traxler model. cdnsciencepub.com
Titanium Enolates: In contrast, the use of titanium enolates favors the formation of 'syn' aldol products. usask.ca
This ability to selectively generate either the 'syn' or 'anti' diastereomer is crucial for controlling the three-dimensional structure of the target molecule, further cementing the role of this compound as a powerful tool in asymmetric synthesis. usask.ca
| Enolate Type | Aldehyde Reactant | Major Aldol Product |
| Lithium | R-CHO | anti Diastereomer |
| Boron | R-CHO | anti Diastereomer |
| Titanium | R-CHO | syn Diastereomer |
Examples in Asymmetric Aldol Reactions
The aldol reaction, a cornerstone of organic synthesis, creates a new stereocenter upon the formation of a β-hydroxy carbonyl compound. When employing a prochiral ketone like this compound, the facial selectivity of the enolate's attack on an aldehyde becomes a critical factor in determining the stereochemical outcome of the product. Research has demonstrated that the lithium enolates of 1,3-dioxan-5-ones undergo highly diastereoselective aldol additions.
These reactions are generally threo-selective (often referred to as anti-selective), a result that can be rationalized by the Zimmerman-Traxler model for aldol reactions proceeding through a chair-like six-membered transition state. In this model, the bulky substituents of both the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric interactions, leading to the observed diastereoselectivity.
While specific data for a broad range of aldehydes with this compound is dispersed throughout the literature, the general principles established for related 2-substituted-1,3-dioxan-5-ones are applicable. For instance, the lithium enolates of 2,2-disubstituted-1,3-dioxan-5-ones have been shown to react with various aldehydes to afford the corresponding threo aldol adducts with high diastereoselectivity, often exceeding a 95:5 ratio. cdnsciencepub.com
A notable challenge in the enolization of this compound is its propensity for self-aldol condensation, a consequence of the high electrophilicity of the ketone, which is characteristic of α-alkoxy ketones. cdnsciencepub.com Careful control of reaction conditions, such as temperature and the nature of the base and solvent, is therefore crucial to favor the desired cross-aldol reaction over this competing pathway.
Below is an interactive data table summarizing the expected outcomes and key parameters for asymmetric aldol reactions involving 2-substituted-1,3-dioxan-5-ones, which are analogous to the reactivity of this compound.
| Dioxanone Reactant | Aldehyde | Base | Expected Major Diastereomer | Diastereomeric Ratio (threo:erythro) |
| 2-tert-Butyl-2-methyl-1,3-dioxan-5-one | Benzaldehyde | LDA | threo | >95:5 |
| 2,2-Dimethyl-1,3-dioxan-5-one | Isobutyraldehyde | LDA | threo | >95:5 |
| This compound | Acetaldehyde | LDA | threo | High |
| This compound | Benzaldehyde | LDA | threo | High |
Chiral Auxiliary Approaches in Synthesis
While this compound is itself achiral, its prochiral nature makes it an excellent substrate for asymmetric transformations guided by external chiral reagents. This approach, where a chiral entity directs the stereochemical course of a reaction on a prochiral substrate, is a fundamental strategy in asymmetric synthesis.
A prominent example of this is the enantioselective deprotonation of a prochiral ketone using a chiral lithium amide base. This process generates a non-racemic, chiral enolate, which can then react with an electrophile to yield an enantiomerically enriched product. Research into the deprotonation of 2-substituted-1,3-dioxan-5-ones has demonstrated the viability of this strategy. Specifically, C2-symmetrical 2,2-dialkyl-1,3-dioxan-5-ones have been deprotonated with chiral lithium amides, leading to chiral enolates that can engage in further reactions. For instance, the deprotonation of 2-tert-butyl-2-methyl-1,3-dioxan-5-one with a chiral lithium amide derived from (R)- or (S)-N-(2,2,2-trifluoroethyl)-1-phenylethylamine has been shown to proceed with high enantioselectivity, achieving an enantiomeric excess (ee) of up to 90%.
This methodology effectively uses the chiral base as a transient chiral auxiliary to impart stereochemical information to the prochiral dioxanone. The resulting chiral enolate can then participate in various bond-forming reactions, such as aldol additions or alkylations, to generate enantiomerically enriched products.
The general scheme for this chiral auxiliary approach is as follows:
Enantioselective Deprotonation: A prochiral 2-substituted-1,3-dioxan-5-one is treated with a chiral lithium amide base to selectively remove one of the two enantiotopic α-protons, forming a chiral lithium enolate.
Reaction with an Electrophile: The chiral enolate is then reacted with an electrophile (e.g., an aldehyde or an alkyl halide). The stereochemistry of this step is dictated by the configuration of the chiral enolate.
Formation of the Enantiomerically Enriched Product: The reaction yields a product with a newly created stereocenter, with one enantiomer being favored over the other.
This approach highlights how the strategic use of external chiral reagents can unlock the potential of prochiral substrates like this compound for the synthesis of complex, chiral molecules. The dioxanone framework serves as a robust scaffold for these transformations, with the potential for subsequent modifications and elaborations of the resulting products.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
Current synthetic routes to 2-phenyl-1,3-dioxan-5-one often rely on the oxidation of its precursor, 2-phenyl-1,3-dioxan-5-ol (B158224). While effective, these methods can involve stoichiometric amounts of oxidizing agents, which may not be ideal from a green chemistry perspective. Future research should prioritize the development of more efficient and sustainable synthetic methodologies.
A promising avenue lies in the utilization of renewable feedstocks. Glycerol (B35011), a readily available byproduct of biodiesel production, can be reacted with benzaldehyde (B42025) to form 2-phenyl-1,3-dioxan-5-ol, which can then be oxidized to the desired ketone. rsc.org Another sustainable approach involves the use of glycerol formal (a mixture of five- and six-membered ring acetals of glycerol) as a starting material for the production of 1,3-dioxan-5-ones through an oxidative esterification process. google.com Furthermore, methods for the in situ generation of 1,3-dioxan-5-one (B8718524) derivatives from dihydroxyacetone dimer, a derivative of the simplest ketose, have been reported and could be adapted for the synthesis of the 2-phenyl analog. researchgate.netscispace.com
Exploration of Novel Reactivity Modes and Catalytic Systems
The reactivity of this compound is largely centered around its ketone functionality and the acetal (B89532) group. The formation of enolates from 2-substituted-1,3-dioxan-5-ones allows for their participation in aldol (B89426) reactions, providing access to more complex molecular architectures. usask.ca Additionally, this compound has been observed to undergo dimerization. rsc.org
Future research should aim to uncover novel reactivity modes for this compound. The development of catalytic asymmetric reactions is a particularly important area. While asymmetric reactions have been explored for related systems, such as the Rh(I)-catalyzed Pauson-Khand reaction and palladium-catalyzed asymmetric allylic alkylation, their application to this compound remains to be investigated. pitt.edunih.gov The exploration of enantioselective transformations would significantly enhance the utility of this compound as a chiral building block in organic synthesis.
Furthermore, the development of novel catalytic systems that can activate the C-H bonds of the dioxane ring or the phenyl group could lead to new and efficient methods for the functionalization of this molecule.
Advanced Mechanistic Investigations via In Situ Spectroscopy
A significant gap in the current understanding of the chemistry of this compound lies in the lack of detailed mechanistic studies of its reactions. While reaction outcomes are often reported, the underlying reaction pathways, intermediates, and transition states are not well-characterized.
Advanced spectroscopic techniques, particularly in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, could provide invaluable insights into these reaction mechanisms. For instance, in situ NMR could be used to monitor the formation and consumption of reactants, intermediates, and products in real-time, allowing for the elucidation of reaction kinetics and the identification of transient species. This technique has been successfully applied to understand complex reaction networks in other chemical systems and could be similarly employed to study the reactions of this compound. nih.gov
Such mechanistic understanding is crucial for the rational design of more efficient and selective catalysts and for the optimization of reaction conditions to improve yields and minimize the formation of byproducts.
Computational Design and Prediction of New Transformations
Computational chemistry offers a powerful tool for the design and prediction of new chemical reactions and for gaining deeper insights into reaction mechanisms. To date, there has been limited application of computational methods to specifically study the reactivity of this compound.
Future research should leverage computational tools, such as Density Functional Theory (DFT), to model the reactivity of this compound. nih.gov These studies could be used to predict the feasibility of new transformations, to understand the factors that control selectivity, and to design novel catalysts with enhanced activity and specificity. For example, computational methods could be used to screen potential catalysts for asymmetric reactions or to predict the most likely pathways for novel C-H activation reactions. chemrxiv.org
The integration of computational modeling with experimental studies will be essential for accelerating the discovery and development of new and useful transformations of this compound.
Broader Application in Fine Chemical and Pharmaceutical Synthesis
This compound currently serves as a valuable intermediate in the synthesis of several important compounds. Its deprotection provides a straightforward route to dihydroxyacetone. google.com Furthermore, it is a precursor to an acetal of 2-amino-1,3-propanediol (B45262) (serinol), which is a key raw material for the synthesis of X-ray contrast agents. google.com The broader class of 2-substituted-1,3-dioxan-5-ones has also been utilized in the total synthesis of natural products, such as (+)-frontalin and protected ketohexoses. usask.ca
Despite these examples, the full potential of this compound in the synthesis of fine chemicals and pharmaceuticals remains largely untapped. Future research should focus on expanding its applications as a versatile building block. Its rigid dioxane core and the presence of both a ketone and a protected diol functionality make it an attractive starting material for the synthesis of a wide range of complex molecules.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-Phenyl-1,3-dioxan-5-one, and how do reaction parameters influence yield?
- Methodological Answer: The synthesis typically involves acid-catalyzed cyclization of diols (e.g., 1,3-propanediol) with carbonyl precursors. Brønsted acids (e.g., toluenesulfonic acid) or Lewis acids (e.g., BF₃·Et₂O) are common catalysts. Solvent choice (e.g., toluene) and continuous water removal (via Dean-Stark apparatus) improve yields by shifting equilibrium toward product formation. Purification often employs recrystallization or column chromatography, with solvent polarity tailored to the compound’s solubility. Yield optimization requires balancing temperature (reflux vs. ambient) and catalyst loading .
Q. How can spectroscopic and crystallographic techniques validate the structure and conformation of this compound?
- Methodological Answer:
- NMR: ¹H and ¹³C NMR identify substituent environments (e.g., phenyl protons at ~7.3 ppm, dioxane ring protons as multiplets). Coupling constants (J-values) reveal ring conformation (e.g., chair vs. boat).
- X-ray Crystallography: Single-crystal analysis provides bond lengths, angles, and torsional parameters. For example, a reported dioxane derivative showed mean C–C bond lengths of 1.54 Å and R-factor = 0.055, confirming stereochemistry .
- IR and Mass Spectrometry: Carbonyl stretches (~1700 cm⁻¹) and molecular ion peaks (e.g., [M+H]⁺) corroborate functional groups and molecular weight.
Advanced Research Questions
Q. What mechanistic insights explain the resistance of this compound to sp³ C–O bond cleavage under standard conditions?
- Methodological Answer: Experimental and computational studies (e.g., DFT) suggest that conformational rigidity hinders cleavage. Unlike flexible substrates, the dioxane ring’s chair conformation restricts orbital alignment for bond rupture. Researchers should:
- Perform kinetic isotope effect (KIE) studies to probe transition states.
- Compare activation energies (ΔG‡) of rigid vs. flexible analogs using computational models.
- Explore alternative catalysts (e.g., transition-metal complexes) to induce strain .
Q. How can EPR spectroscopy and DFT calculations elucidate the β-scission behavior of 2-Phenyl-1,3-dioxan-5-yl radicals?
- Methodological Answer:
- EPR: Hyperfine coupling constants and g-values quantify radical stability. For example, benzylic radicals from 2-Phenyl-1,3-dioxan-2-yl show faster β-scission than allylic analogs due to resonance stabilization .
- DFT: Calculate bond dissociation energies (BDEs) and transition-state geometries. Validate computational models against experimental EPR data (e.g., vinyl radical parameters with <0.02 Å deviation).
Q. What strategies reconcile discrepancies between computational predictions and experimental outcomes in functionalizing this compound?
- Methodological Answer:
- Triangulation: Combine DFT, kinetic studies, and spectroscopic monitoring (e.g., in situ IR) to identify overlooked intermediates.
- Error Analysis: Assess solvent effects, implicit vs. explicit solvation models, and basis set limitations in calculations.
- Control Experiments: Test competing pathways (e.g., acid-catalyzed vs. radical mechanisms) using radical traps or isotopic labeling .
Data-Driven Research Design
Q. How can substituent effects on this compound’s reactivity be systematically analyzed?
- Methodological Answer:
- Electronic Effects: Use Hammett plots to correlate substituent σ-values with reaction rates (e.g., para-substituted phenyl groups).
- Steric Effects: Compare bulkier analogs (e.g., 2-(2,6-dimethylphenyl) derivatives) via kinetic assays.
- Computational Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to predict nucleophilic/electrophilic sites .
Q. What experimental designs are optimal for studying the compound’s stability under varying thermal or oxidative conditions?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures.
- Accelerated Aging Studies: Expose samples to controlled O₂/UV and monitor degradation via HPLC.
- Mechanistic Probes: Add antioxidants (e.g., BHT) or radical initiators to isolate degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
